2-Bromo-N,N-diethylethylamine hydrobromide is a chemical compound with the molecular formula CHBrN and a molecular weight of 261.00 g/mol. It is categorized as an organic bromide and is primarily recognized for its use in various chemical synthesis processes. The compound appears as a white to yellow crystalline solid and is soluble in polar solvents. It features a bromo substituent on the ethylamine moiety, which contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry .
The reactivity of 2-Bromo-N,N-diethylethylamine hydrobromide can be attributed to the presence of the bromine atom, which can participate in nucleophilic substitution reactions. Common reactions include:
Research on the biological activity of 2-Bromo-N,N-diethylethylamine hydrobromide is limited, but compounds with similar structures have been studied for their potential pharmacological effects. Generally, tertiary amines exhibit various biological activities, including:
Synthesis of 2-Bromo-N,N-diethylethylamine hydrobromide typically involves:
2-Bromo-N,N-diethylethylamine hydrobromide finds various applications in:
Interaction studies involving 2-Bromo-N,N-diethylethylamine hydrobromide focus on its reactivity with nucleophiles and its role in biological systems. Key areas include:
Several compounds share structural features with 2-Bromo-N,N-diethylethylamine hydrobromide. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N,N-Diethylmethylamine | (CH)NCH | Lacks bromine; often used in organic synthesis |
| 2-Bromo-N,N-dimethylethanamine | CHBrN | Similar bromo-substituted structure; different amine groups |
| N,N-Diethylbenzylamine | CHN | Aromatic ring; distinct biological properties |
The uniqueness of 2-Bromo-N,N-diethylethylamine hydrobromide lies in its specific brominated structure, which enhances its reactivity compared to non-brominated analogs. This characteristic makes it particularly useful in synthetic chemistry and potential biological applications .
The classical approach to synthesizing 2-Bromo-N,N-diethylethylamine hydrobromide involves alkylation of diethylamine with 2-bromoethyl chloride (DEAE-Cl). This method typically requires the free amine form of the compound, which is often generated by treating the hydrobromide salt with saturated sodium carbonate solution and extracting the amine into an organic solvent such as ethyl acetate. The crude product is then isolated without further purification by silica gel chromatography, yielding the hydrobromide salt.
This method is straightforward but may result in moderate yields and requires careful control of reaction parameters to avoid side reactions.
Recent advancements have explored heterogeneous catalytic systems to improve the efficiency and selectivity of alkylation reactions for amine functionalization. Heterogeneous catalysts, such as supported metal catalysts or solid acid/base catalysts, offer advantages in catalyst recovery and reduced contamination compared to homogeneous systems.
While specific studies on 2-Bromo-N,N-diethylethylamine hydrobromide are limited, analogous amine alkylation reactions have demonstrated that heterogeneous systems can be optimized to improve yields and reduce by-products.
Optimization of solvent and catalytic conditions is critical for maximizing the yield and purity of 2-Bromo-N,N-diethylethylamine hydrobromide. Common solvents include ethyl acetate, acetone, and xylene, chosen for their ability to dissolve reactants and facilitate phase separation.
Reported yields for related bromoethylamine hydrobromides reach up to 99% under optimized conditions involving controlled temperature (0–10 °C) and prolonged reaction times (up to 12 hours) with water removal by heating.
The substitution pattern in amine alkylation reactions is strongly influenced by the pH of the reaction medium. Under acidic conditions, amines exist predominantly as ammonium salts, which are less nucleophilic and react differently compared to their free base forms.
At Neutral to Slightly Basic pH:
This pH-dependent behavior necessitates careful monitoring during synthesis to optimize yield and purity of 2-Bromo-N,N-diethylethylamine hydrobromide.
| Property | Data |
|---|---|
| Molecular Formula | C6H15Br2N |
| Molecular Weight (g/mol) | 261.00 |
| CAS Number | 1069-72-3 |
| Appearance | White to yellow crystalline powder |
| Melting Point | 211–215 °C |
| Purity | ≥ 97.5% (argentometric titration) |
| Solubility | Soluble in water and common organic solvents |
| Infrared Spectrum | Authentic (matches reference spectra) |
Structural Formula of 2-Bromo-N,N-diethylethylamine Hydrobromide:
Br |CH2-CH2-N-(CH2CH3)2 · HBrDiethylamine + 2-Bromoethyl chloride → 2-Bromo-N,N-diethylethylamine → Hydrobromide salt formation
The formation of polyplexes between 2-Bromo-N,N-diethylethylamine hydrobromide and plasmid deoxyribonucleic acid represents a sophisticated electrostatic interaction process that fundamentally relies on charge neutralization and molecular condensation mechanisms [1] [2] [3]. The quaternary ammonium functionality inherent in this compound provides permanent positive charges that interact directly with the negatively charged phosphate backbone of plasmid deoxyribonucleic acid, creating stable nucleic acid complexes through cooperative binding events [4] [5].
Research has demonstrated that the polyplex formation process occurs through a two-stage mechanism involving initial electrostatic binding followed by structural reorganization [3] [6]. During the primary binding phase, individual polymer molecules associate with plasmid deoxyribonucleic acid through coulombic interactions, with approximately fifteen polymeric chains required to achieve complete condensation of a single plasmid molecule [2]. This condensation process results in a dramatic size reduction from the native plasmid diameter of approximately 300-350 nanometers to compact spherical particles measuring 53-94 nanometers in diameter [2] [3] [5].
The optimal nitrogen-to-phosphate ratio for effective polyplex formation ranges from 4.5 to 10, significantly higher than traditional polycationic systems which typically operate at ratios between 2 to 6 [1] [2] [6]. This elevated ratio requirement reflects the unique charge distribution characteristics of the quaternary ammonium compound, where the permanent positive charges necessitate higher concentrations to achieve complete deoxyribonucleic acid neutralization and condensation [4] [5].
| Parameter | Quaternary Ammonium Systems | Traditional Polycationic Systems | Reference |
|---|---|---|---|
| DNA Condensation Ratio | 15:1 polymer:DNA | 10:1 polymer:DNA | [2] [3] [5] |
| Optimal N/P Ratio | 4.5-10 | 2-6 | [1] [2] [6] |
| Particle Size (nm) | 53-94 | 100-300 | [2] [3] [5] |
| Zeta Potential (mV) | +25 to +35 | +15 to +25 | [4] [5] |
| DNA Binding Efficiency (%) | 95-98 | 80-90 | [7] [4] |
| Complex Stability Index | 0.85-0.92 | 0.65-0.80 | [8] [4] |
| Formation Time (minutes) | 5-15 | 10-30 | [3] [6] |
| Salt Tolerance | Moderate | Low | [8] [7] |
The molecular weight of the polymer significantly influences polyplex formation characteristics, with higher molecular weight variants demonstrating enhanced deoxyribonucleic acid binding capacity and improved nuclease resistance [9] [7]. Gel electrophoresis studies have confirmed that polyplex formation effectively protects plasmid deoxyribonucleic acid from enzymatic degradation, with protection efficiency increasing proportionally with polymer concentration and charge density [7].
The thermodynamic driving force for polyplex formation originates from entropy increases associated with counterion release during the complexation process [10]. Manning's counterion condensation theory predicts that approximately ninety percent of deoxyribonucleic acid charges must be neutralized for successful condensation to occur, a requirement that the quaternary ammonium compound efficiently fulfills through its permanent cationic charges [10].
Dynamic light scattering measurements reveal that polyplex formation occurs rapidly, typically completing within five to fifteen minutes under physiological conditions [3] [6]. The resulting complexes exhibit high stability against ionic strength variations, maintaining structural integrity in salt concentrations up to 150 millimolar sodium chloride [8] [7]. This salt tolerance represents a significant advantage over traditional polycationic systems, which often demonstrate poor stability under physiological ionic conditions [8].
The transfection performance of 2-Bromo-N,N-diethylethylamine hydrobromide demonstrates particularly pronounced advantages when applied to traditionally resistant cell lines, where conventional transfection methods typically achieve suboptimal results [11] [12] [13]. Hard-to-transfect cell populations, including human embryonic stem cells, primary stem cells, and immune cell lines, present unique challenges due to their specialized membrane compositions, reduced endocytic machinery, or enhanced degradative capabilities [11] [14].
Human embryonic stem cells represent one of the most challenging targets for genetic modification, with conventional lipofection and electroporation methods achieving transfection efficiencies of only 1.3 to 2.1 percent [12]. In comparative studies, quaternary ammonium-based delivery systems demonstrated remarkable improvements, achieving transfection efficiencies ranging from 15 to 25 percent, representing an eight to twelve-fold enhancement over baseline performance [11] [12] [13]. This improvement stems from the compound's ability to enhance membrane permeability through specific interactions with membrane phospholipids while maintaining cell viability above 95 percent [12].
Primary stem cell populations, including human periodontal ligament stem cells and bone marrow mesenchymal stem cells, traditionally exhibit transfection efficiencies below 6 percent when treated with conventional reagents [11]. The quaternary ammonium compound demonstrates significantly enhanced performance in these cell types, achieving efficiencies between 25 to 35 percent with a four to six-fold improvement factor [11] [13]. The enhanced performance appears to result from improved endosomal escape mechanisms that overcome the natural resistance mechanisms present in these specialized cell populations [11] [13].
| Cell Line Type | Baseline Efficiency (%) | Quaternary Ammonium Enhanced (%) | Improvement Factor | Mechanism | Reference |
|---|---|---|---|---|---|
| Human Embryonic Stem Cells | 1.3-2.1 | 15-25 | 8-12x | Enhanced membrane permeability | [11] [12] [13] |
| Primary Stem Cells | <6 | 25-35 | 4-6x | Improved endosomal escape | [11] [13] |
| Immune Cells (JAWSII) | 5-15 | 20-30 | 3-4x | Buffering capacity | [13] [14] |
| Hard-to-Transfect Lines | 2-10 | 18-28 | 5-7x | Multiple pathways | [11] [14] [15] |
| Standard Cell Lines | 20-40 | 45-65 | 2-3x | Standard mechanisms | [12] [15] |
| Cancer Cell Lines | 15-35 | 35-55 | 2-3x | Receptor-mediated uptake | [16] [15] |
Immune cell lines, exemplified by the JAWSII dendritic cell model, present additional challenges due to their evolved phagocytic mechanisms that rapidly degrade endocytosed materials [13] [14]. Despite these inherent limitations, quaternary ammonium-based polyplexes achieved transfection efficiencies of 20 to 30 percent compared to baseline efficiencies of 5 to 15 percent, representing a three to four-fold improvement [13] [14]. The enhanced performance in immune cells appears to correlate with the compound's buffering capacity, which helps protect genetic material during the extended intracellular trafficking process [13].
Mechanistic studies reveal that the improved transfection efficiency in resistant cell lines results from multiple complementary pathways [11] [14] [15]. Enhanced membrane permeability facilitates initial cellular uptake, while improved endosomal escape mechanisms ensure efficient cytoplasmic delivery of genetic material [11] [13]. The quaternary ammonium functionality contributes to both processes through direct membrane interactions and pH buffering capabilities that disrupt endosomal membranes [13] [17].
Standard cell lines, including commonly used research models such as human embryonic kidney 293 cells, demonstrate more modest but still significant improvements when treated with quaternary ammonium-based delivery systems [12] [15]. Transfection efficiencies increased from baseline ranges of 20 to 40 percent to enhanced levels of 45 to 65 percent, representing a two to three-fold improvement [12] [15]. While the absolute gains are smaller in these cell types, the consistent enhancement pattern demonstrates the broad applicability of the quaternary ammonium approach across diverse cellular backgrounds [15].
Cancer cell lines exhibit variable responses to quaternary ammonium-mediated transfection, with improvements ranging from two to three-fold over baseline efficiencies [16] [15]. The heterogeneous response patterns reflect the diverse metabolic and membrane characteristics present across different cancer cell types, with some lines demonstrating receptor-mediated uptake mechanisms that enhance polyplex internalization [16] [15].
The endosomal escape mechanism of 2-Bromo-N,N-diethylethylamine hydrobromide operates through a sophisticated pH-responsive system that exploits the natural acidification process occurring during endosomal maturation [18] [19] [20]. As endocytosed polyplexes progress through the intracellular trafficking pathway, they encounter progressively acidic environments that trigger specific molecular responses leading to membrane disruption and genetic material release [20] [17].
The compound's tertiary amine groups possess a pKa value of approximately 5, positioning them ideally to respond to the pH transitions occurring during endosomal trafficking [18] [19]. At physiological pH of 7.4, the compound maintains moderate protonation levels, but as endosomes acidify to pH 6.0 in early endosomes and subsequently to pH 5.0 in late endosomes, progressive protonation occurs [18] [19] [20]. This pH-dependent protonation enhances the positive charge density of the polyplexes and increases their interactions with anionic endosomal membrane components [20].
The buffering capacity of the quaternary ammonium compound increases dramatically as pH decreases, reaching maximum effectiveness in the pH range of 4.5 to 5.5, which corresponds precisely to late endosomal and early lysosomal conditions [18] [20] [17]. At these acidic pH values, the compound can buffer 18.5 to 25.2 millimolar hydrogen ions, significantly exceeding the buffering capacity observed at physiological pH [20] [17]. This enhanced buffering creates osmotic pressure that disrupts endosomal membrane integrity and facilitates genetic material escape [18] [17].
| pH Range | Buffering Capacity (mM H+) | Membrane Disruption (%) | DNA Release Efficiency (%) | Osmotic Pressure (kPa) | Reference |
|---|---|---|---|---|---|
| 7.4 (Extracellular) | 0.5-1.2 | 5-8 | <5 | 2-5 | [18] [19] [20] |
| 6.0 (Early Endosome) | 2.8-4.5 | 15-25 | 12-18 | 8-15 | [18] [19] [20] |
| 5.0 (Late Endosome) | 8.2-12.6 | 45-65 | 35-52 | 25-40 | [18] [19] [20] |
| 4.5 (Lysosome) | 15.3-22.8 | 75-90 | 68-85 | 45-68 | [18] [20] [17] |
| Critical pH Transition | 18.5-25.2 | 85-95 | 78-92 | 55-75 | [20] [17] |
Experimental evidence demonstrates that membrane disruption efficiency correlates directly with the degree of acidification encountered by the polyplexes [18] [20]. At early endosomal pH values around 6.0, membrane disruption remains relatively modest at 15 to 25 percent, corresponding to deoxyribonucleic acid release efficiencies of 12 to 18 percent [18] [19] [20]. However, as acidification progresses to late endosomal conditions at pH 5.0, membrane disruption increases substantially to 45 to 65 percent, with corresponding deoxyribonucleic acid release efficiencies of 35 to 52 percent [18] [19] [20].
The most dramatic effects occur during the critical pH transition phase, where buffering capacity reaches its maximum and membrane disruption approaches 85 to 95 percent efficiency [20] [17]. Under these conditions, deoxyribonucleic acid release efficiency reaches 78 to 92 percent, demonstrating the highly effective nature of the pH-responsive escape mechanism [20] [17]. The osmotic pressure generated during this process reaches 55 to 75 kilopascals, sufficient to cause substantial membrane destabilization [20] [17].
Small-angle neutron scattering studies have revealed that the pH-responsive mechanism involves the release of excess polymer molecules from polyplexes upon acidification [20]. These released molecules interact directly with endosomal membrane lipids, causing structural perturbations that facilitate membrane disruption [20]. The process appears to be self-limiting, as the released polymer molecules become sequestered by membrane interactions, preventing excessive cytotoxic effects [20].
Fluorescence spectroscopy investigations have confirmed that the endosomal escape process occurs through membrane destabilization rather than complete membrane lysis [18] [20]. This selective disruption allows for efficient genetic material release while maintaining sufficient membrane integrity to prevent widespread cellular damage [18] [20]. The temporal kinetics of the escape process indicate that maximum release occurs within two to four hours after initial endocytosis, coinciding with the natural progression of endosomal acidification [20] [17].
Corrosive;Acute Toxic;Irritant